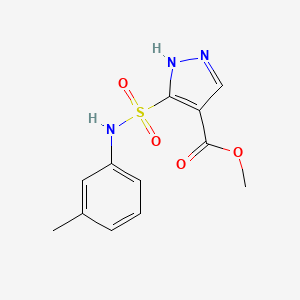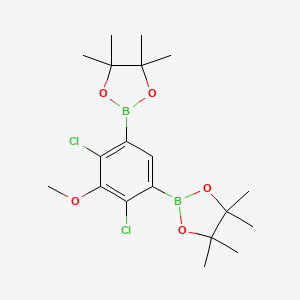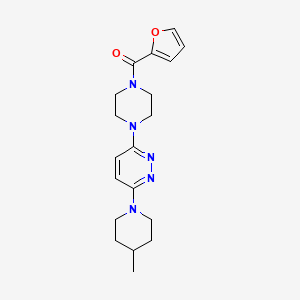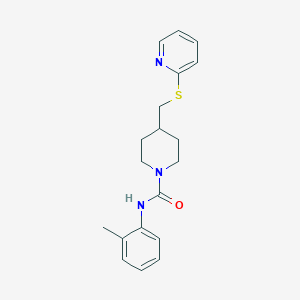![molecular formula C17H16N2O3S2 B2510752 4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886935-99-5](/img/structure/B2510752.png)
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
The compound is associated with the ABTS radical cation-based assays, commonly used for measuring antioxidant capacity. A review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, noting specific reactions such as coupling which might bias comparisons between antioxidants. Although some reservations are recommended, ABTS-based assays are still valuable, particularly for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Biological Activity of Benzothiazole Derivatives
Benzothiazole, a part of the compound's structure, is known for its extensive pharmaceutical applications. A review highlighted the main classes of sulfonamides, including benzothiazole derivatives, investigated for their diverse therapeutic applications. These derivatives are shown to have a broad spectrum of biological activities, suggesting a continual need for novel sulfonamides to act as selective drugs in various domains (Carta et al., 2012). Additionally, a comprehensive review on benzothiazole derivatives in medicinal chemistry revealed their wide range of pharmacological activities such as antiviral, antimicrobial, antidiabetic, and anticancer properties, further emphasizing the importance of the benzothiazole moiety in medicinal chemistry (Bhat & Belagali, 2020).
Drug Design and Synthesis
The structural motif of benzothiazoles is significant in drug design, as evidenced in a review on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS acting drugs. The review discusses common pathways for the synthesis of these compounds and their CNS properties, suggesting modifications to make them more potent CNS drugs. It also highlights the azole group, common to all three classes, as potentially responsible for some of their CNS effects (Saganuwan, 2020).
Environmental Considerations
The presence of benzothiazole in the environment, as in the case of parabens, raises concerns about its fate and behavior in aquatic environments. Although they are biodegradable, continuous introduction into the environment makes them ubiquitous in surface water and sediments, necessitating further studies to improve knowledge regarding their toxicity (Haman et al., 2015).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
Mecanismo De Acción
Mode of Action
Similar compounds have been found to exhibit inhibitory action against hiv-1 reverse transcriptase . The compound may interact with its targets, leading to changes in their function. More detailed studies are needed to elucidate the exact mechanism of interaction.
Biochemical Pathways
Related compounds have been associated with the inhibition of hiv-1 reverse transcriptase, which plays a crucial role in the replication of hiv-1 .
Result of Action
Related compounds have shown inhibitory effects on hiv-1 reverse transcriptase, which could potentially lead to a decrease in the replication of hiv-1 .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of the compound .
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHFOJYFANKVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)
![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)
![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

